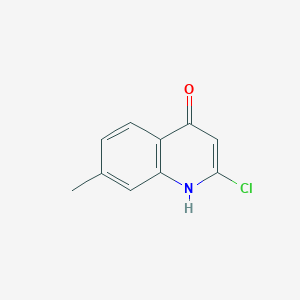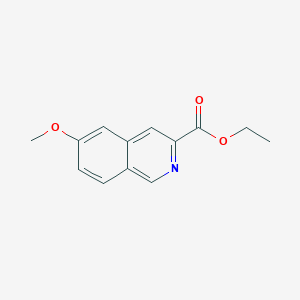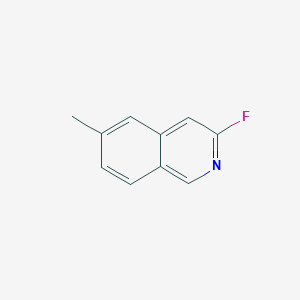
3-Fluoro-6-methylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-6-methylisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the construction of the isoquinoline ring via cyclization of a precursor that already contains a fluorinated benzene ring.
Simultaneous Installation:
Analyse Chemischer Reaktionen
3-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound, using palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-6-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: Due to its unique biological activities, it is used in the development of new drugs, particularly in targeting neurological disorders and cancer.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Wirkmechanismus
The mechanism of action of 3-Fluoro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in pharmaceuticals, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-6-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoro-3-methylisoquinoline: Similar in structure but with the fluorine atom in a different position, leading to different biological activities.
3-Fluoroquinoline: Lacks the methyl group, which can affect its reactivity and applications.
6-Methoxyquinoline: Contains a methoxy group instead of a fluorine atom, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C10H8FN |
|---|---|
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
3-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 |
InChI-Schlüssel |
FMOPNNRZNUXVKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=NC=C2C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


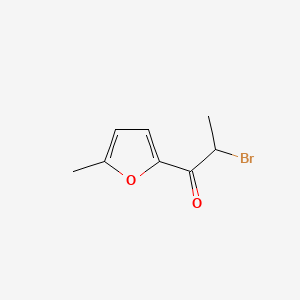
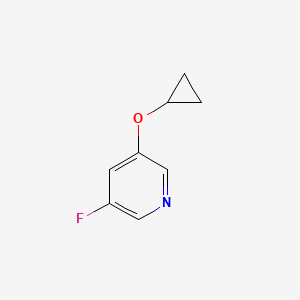
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
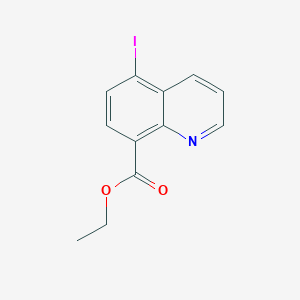
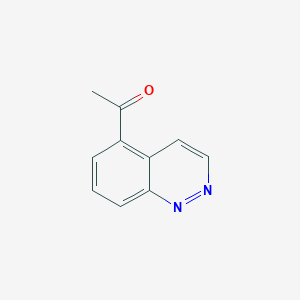
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
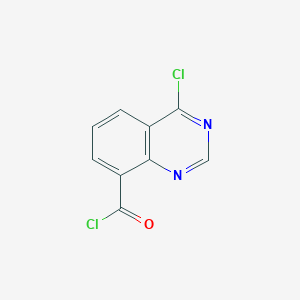
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
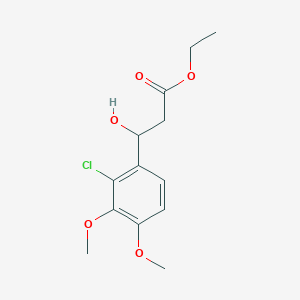
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
